molecular formula C17H15NO2S B1227265 N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B1227265
M. Wt: 297.4 g/mol
InChI Key: JQEFTCJFMFNWAJ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C17H15NO2S/c1-12-16(13-6-3-2-4-7-13)15(11-21-12)17(19)18-10-14-8-5-9-20-14/h2-9,11H,10H2,1H3,(H,18,19)

InChI Key

JQEFTCJFMFNWAJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-furanylmethylamine with 5-methyl-4-phenyl-3-thiophenecarboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furanylmethyl)-2-hydroxybenzohydrazide
  • 2-Furanylmethyl N-(2-propenyl)carbamate
  • 2-Furanylmethyl- and 2-thienylmethyl-amide derivatives

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
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N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE

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